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Cat. No.: B1677215 Get Quote
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Introduction

Mizolastine is a second-generation histamine H1 receptor antagonist with potent anti-allergic

and anti-inflammatory properties.[1][2][3] It is characterized by its high specificity for H1

receptors and a lack of significant sedative effects, making it a valuable compound for studying

allergic and inflammatory responses.[4][5] Mizolastine's mechanism of action extends beyond

H1 receptor blockade; it has been shown to inhibit the 5-lipoxygenase pathway and the release

of inflammatory mediators.[1][6] These attributes make mizolastine a compound of interest for

in vivo studies in rodent models of allergy and inflammation.

This document provides detailed application notes and protocols for the formulation and oral

administration of mizolastine in rodent studies, based on available preclinical data.
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Property Value Reference

Molecular Formula C24H25FN4O3 N/A

Molecular Weight 436.5 g/mol N/A

Solubility

Water-insoluble (0.01 mg/mL),

Soluble in DMSO, Slightly

soluble in methanol and

chloroform with heating.

[6]

Bioavailability (Human) ~65% [2][7][8][9]

Peak Plasma Concentration

(Tmax) (Human)
~1.5 hours [2][6][10]

Elimination Half-Life (Human) ~13 hours [2][6][10]

Plasma Protein Binding

(Human)
>98% [2][6]

Table 2: Dose-Response of Mizolastine in Rodent Models (Oral Administration)
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Rodent Model Effect Measured
Effective Dose
(ED50 or other)

Reference

Rat (Arachidonic Acid-

Induced Paw Edema)

Inhibition of paw

inflammation

0.1 - 10 mg/kg (dose-

dependent inhibition)
[1]

Rat (TNBS-Induced

Colitis)

Reduction in

nociception

0.3 mg/kg (49%

reduction)
[11]

Rat (TNBS-Induced

Colitis)

Reduction in gross

intestinal damage

3.0 mg/kg (78%

reduction)
[11]

Rat (Passive

Cutaneous

Anaphylaxis)

Inhibition of

anaphylactic reaction
ED50 = 1.6 mg/kg

Rat (Compound

48/80-Induced Lethal

Shock)

Protection from lethal

shock
ED50 = 0.07 mg/kg

Rat (Histamine-

Induced Paw Edema)
Antagonism of edema ED50 = 0.5 mg/kg

Guinea Pig

(Histamine-Induced

Bronchoconstriction)

Antagonism of

bronchoconstriction
ED50 = 0.03 mg/kg

Experimental Protocols
Protocol 1: Formulation of Mizolastine for Oral Gavage

Objective: To prepare a homogenous and stable suspension of mizolastine suitable for oral

administration in rodents.

Materials:

Mizolastine powder

Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, or a commercially

available suspension vehicle)
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Mortar and pestle or homogenizer

Magnetic stirrer and stir bar

Sterile water

Weighing scale

Spatula

Volumetric flasks and graduated cylinders

Procedure:

Calculate the required amount of mizolastine and vehicle based on the desired

concentration and the total volume needed for the study.

Weigh the mizolastine powder accurately.

Prepare the vehicle solution. For a 0.5% CMC solution, gradually add 0.5 g of CMC to 100

mL of sterile water while stirring continuously with a magnetic stirrer until a clear and

homogenous solution is formed.

Triturate the mizolastine powder with a small amount of the vehicle in a mortar to form a

smooth paste. This step is crucial to prevent clumping.

Gradually add the remaining vehicle to the paste while stirring continuously.

Transfer the mixture to a volumetric flask and adjust the final volume with the vehicle.

Stir the final suspension using a magnetic stirrer for at least 30 minutes to ensure

homogeneity.

Store the suspension in a well-closed container, protected from light, at 2-8°C. Shake well

before each use.

Note: Due to mizolastine's low water solubility, a suspension is the most common formulation

for oral gavage. The choice of vehicle should be validated for its compatibility with mizolastine
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and its suitability for the specific rodent strain.

Protocol 2: Oral Gavage Administration in Rats

Objective: To accurately administer the prepared mizolastine formulation orally to rats.

Materials:

Mizolastine suspension

Appropriately sized gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for

rats)

Syringes (1-3 mL)

Animal scale

Permanent marker

Procedure:

Weigh the rat to determine the correct dosing volume. The maximum recommended dosing

volume is 10-20 ml/kg.

Gently restrain the rat.

Measure the correct length for gavage needle insertion. This is from the tip of the rat's nose

to the last rib (xiphoid process). Mark this length on the gavage needle with a permanent

marker.

Draw the calculated volume of the mizolastine suspension into the syringe. Ensure the

suspension is well-mixed before drawing.

Hold the rat in an upright position and gently extend its head back to straighten the path to

the esophagus.

Insert the gavage needle into the diastema (the gap between the incisors and molars) and

gently advance it along the upper palate towards the esophagus. The needle should pass
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smoothly without resistance. If resistance is met, withdraw and reinsert.

Administer the suspension slowly and steadily.

Gently remove the gavage needle along the same path of insertion.

Return the rat to its cage and monitor for any signs of distress for at least 10-15 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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